

Empesertib: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Empesertib*

Cat. No.: *B8068678*

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Introduction

Empesertib, also known as BAY 1161909, is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1 or TTK).[1][2][3] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[4][5] Due to the frequent overexpression of Mps1 in various human tumors, it has emerged as an attractive target for anticancer therapies.[2][6] **Empesertib** has been investigated in clinical trials for the treatment of various cancers, including breast cancer and advanced solid tumors.[7][8] This document provides a detailed technical overview of **Empesertib**'s chemical structure, its physicochemical and pharmacological properties, relevant experimental protocols, and its mechanism of action.

Chemical Identity and Structure

Empesertib is a derivative of triazolopyridine.[1] Its chemical identity is well-defined by several standard nomenclature systems.

Identifier	Value
IUPAC Name	(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1][4][9]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide[2][7]
SMILES String	C--INVALID-LINK-- <chem>C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3</chem> [2][7][9]
CAS Number	1443763-60-7[1][2][9]
Synonyms	BAY 1161909, Mps1-IN-5[1][4][10]

Physicochemical Properties

The physicochemical properties of **Empesertib** contribute to its pharmacological profile, including its oral bioavailability.

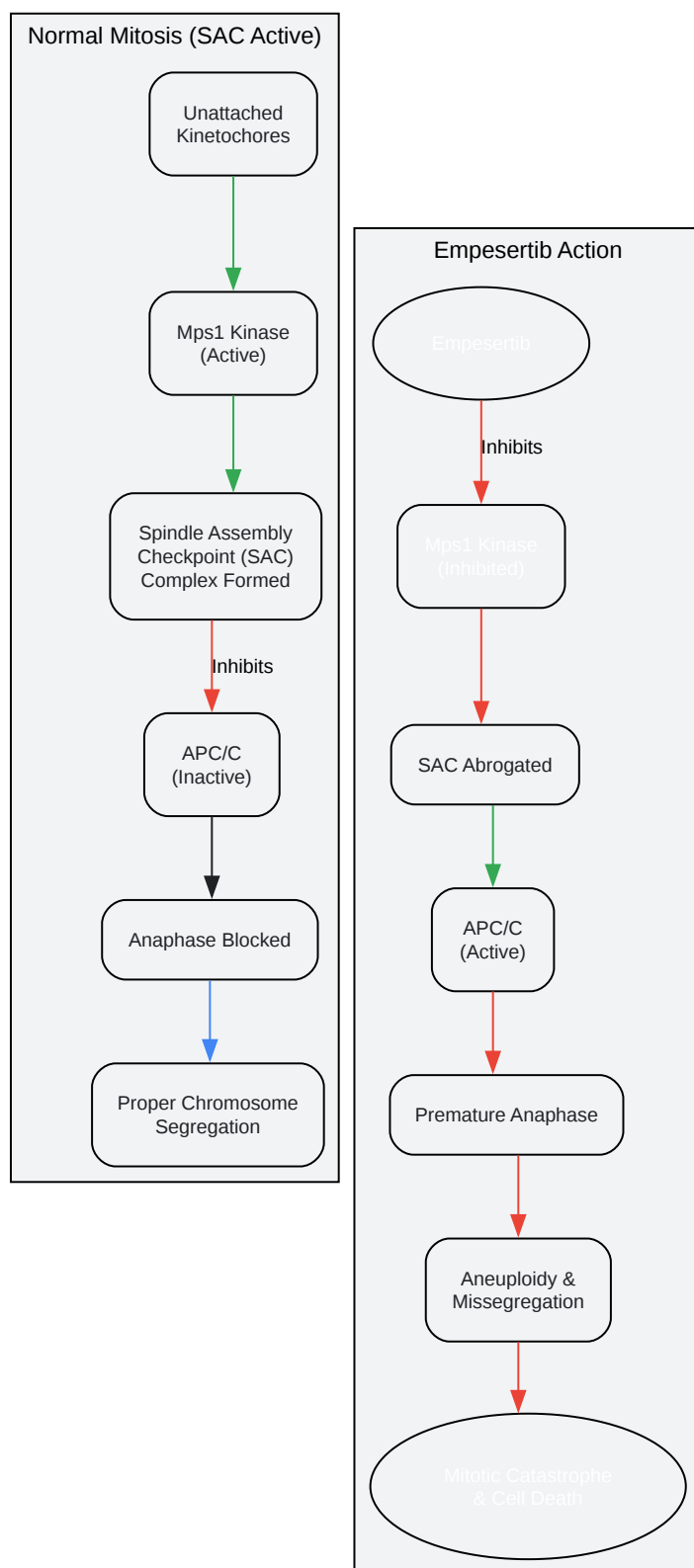
Property	Value	Source
Molecular Formula	C29H26FN5O4S	[2][3][9]
Molecular Weight	559.61 g/mol	[1][2][9]
Appearance	White to pink solid	[9]
XLogP	4.45 - 4.9	[2][10]
Hydrogen Bond Donors	2	[10]
Hydrogen Bond Acceptors	7	[10]
Rotatable Bonds	9	[10]
Topological Polar Surface Area	123 Å ²	[2][10]
Solubility	Soluble in DMSO (≥ 35 mg/mL)	[9][11]

Pharmacological Properties and Mechanism of Action

Empesertib's primary pharmacological effect is the potent inhibition of Mps1 kinase, which disrupts the Spindle Assembly Checkpoint.

Mechanism of Action

Mps1 kinase is a key regulator of the SAC, which prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.^{[4][5]} In many cancer cells, Mps1 is overexpressed.^[6] **Empesertib** binds to and inhibits the kinase activity of Mps1.^{[2][3]} This inhibition leads to the inactivation of the SAC, causing an accelerated and premature entry into anaphase.^{[2][4]} The result is severe chromosomal misalignment and missegregation, leading to aneuploidy and ultimately inducing mitotic catastrophe and cell death in the cancer cells.^{[2][3][12]}



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Caption: **Empesertib** inhibits Mps1, abrogating the SAC and causing cell death.

Potency and Efficacy

Empesertib demonstrates high potency against its target and significant anti-proliferative effects in cancer cell lines.

Parameter	Value	Cell Line/Assay
Mps1 Kinase IC50	< 1 nM	Cell-free kinase assay[1][9]
Mps1 Kinase IC50	0.34 nM	Cell-free kinase assay[11]
Mps1 Kinase IC50	1.7 nM	HTRF-based assay (2 mM ATP)[13]
Cell Proliferation IC50	< 400 nM	HeLa cells[1]
Metaphase Arrest IC50	56 nM	Nocodazole-treated HeLa cells[11]
Median Proliferation IC50	6.7 nM	Panel of 86 cancer cell lines[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **Empesertib**.

In Vitro Mps1 Kinase Inhibition Assay (HTRF-based)

This protocol describes a common method to determine the direct inhibitory activity of **Empesertib** on the Mps1 enzyme.

- Objective: To quantify the concentration of **Empesertib** required to inhibit 50% of Mps1 kinase activity (IC50).
- Methodology:
 - Enzyme Preparation: Recombinant Mps1 kinase is diluted in an appropriate kinase buffer. The final enzyme concentration is optimized to ensure the reaction proceeds within the linear range, typically around 1 nM.[9]

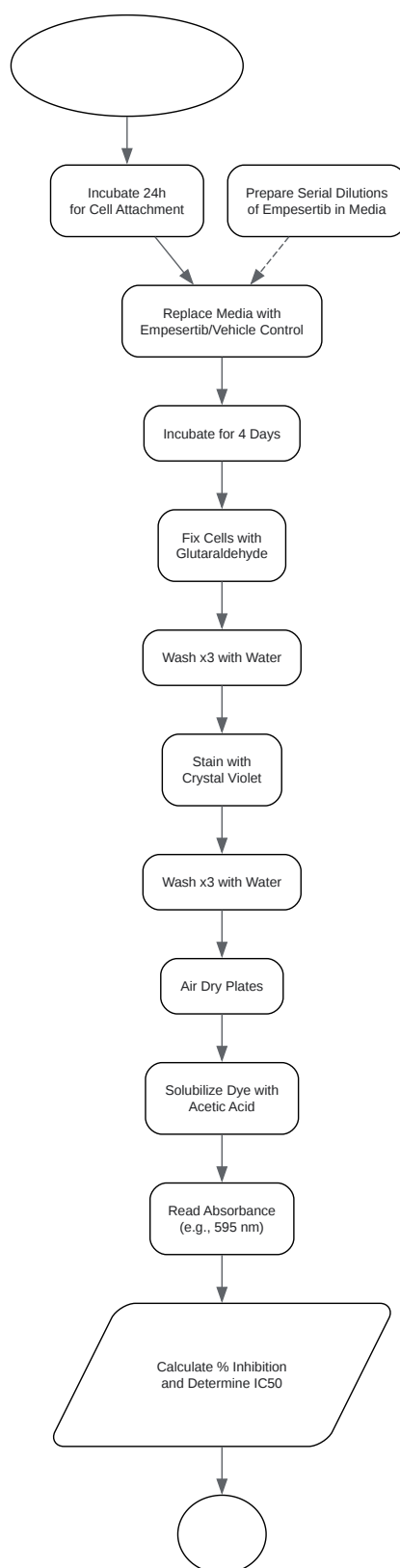
- Substrate and ATP: A biotinylated peptide substrate and ATP are prepared in the kinase buffer. The ATP concentration is often set near its physiological level (e.g., 2 mM) to reflect cellular conditions.[\[13\]](#)
- Compound Dilution: **Empesertib** is serially diluted in DMSO to create a range of concentrations.
- Reaction Incubation: The Mps1 enzyme, peptide substrate, ATP, and varying concentrations of **Empesertib** are combined in a microplate and incubated at room temperature to allow the phosphorylation reaction to occur.
- Reaction Termination and Detection: The reaction is stopped by adding a solution containing EDTA. Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents, including a Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-XLent, are added.[\[9\]](#)
- Data Analysis: The plate is incubated to allow for binding of the detection reagents, and the HTRF signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cancer Cell Proliferation Assay (Crystal Violet Staining)

This protocol outlines a method to assess the effect of **Empesertib** on the growth of cancer cell lines.

- Objective: To determine the concentration of **Empesertib** that inhibits 50% of cell proliferation (IC50) in a given cancer cell line.
- Methodology:
 - Cell Plating: Cultured tumor cells (e.g., HeLa, MCF7, NCI-H460) are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in their respective growth media supplemented with 10% fetal calf serum.[\[1\]](#)[\[9\]](#) The cells are allowed to attach overnight.

- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of **Empesertib** (e.g., 0.01-30 μ M). A DMSO vehicle control (0.5% final concentration) is also included.[\[1\]](#)[\[9\]](#)
- **Incubation:** The cells are incubated in the presence of the compound for a period of 4 days.[\[1\]](#)[\[9\]](#)
- **Cell Fixation:** After incubation, the cells are fixed by adding a solution of 11% glutaraldehyde for 15 minutes at room temperature.[\[1\]](#)[\[9\]](#)
- **Staining:** The fixed cells are washed three times with water and then stained with a 0.1% crystal violet solution for an appropriate time.[\[1\]](#)[\[9\]](#)
- **Dye Solubilization:** After washing away the excess stain, the plates are dried, and the incorporated dye is dissolved by adding a 10% acetic acid solution.[\[1\]](#)
- **Data Analysis:** The absorbance of the solubilized dye, which is proportional to the number of viable cells, is measured using a microplate reader. The IC₅₀ is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

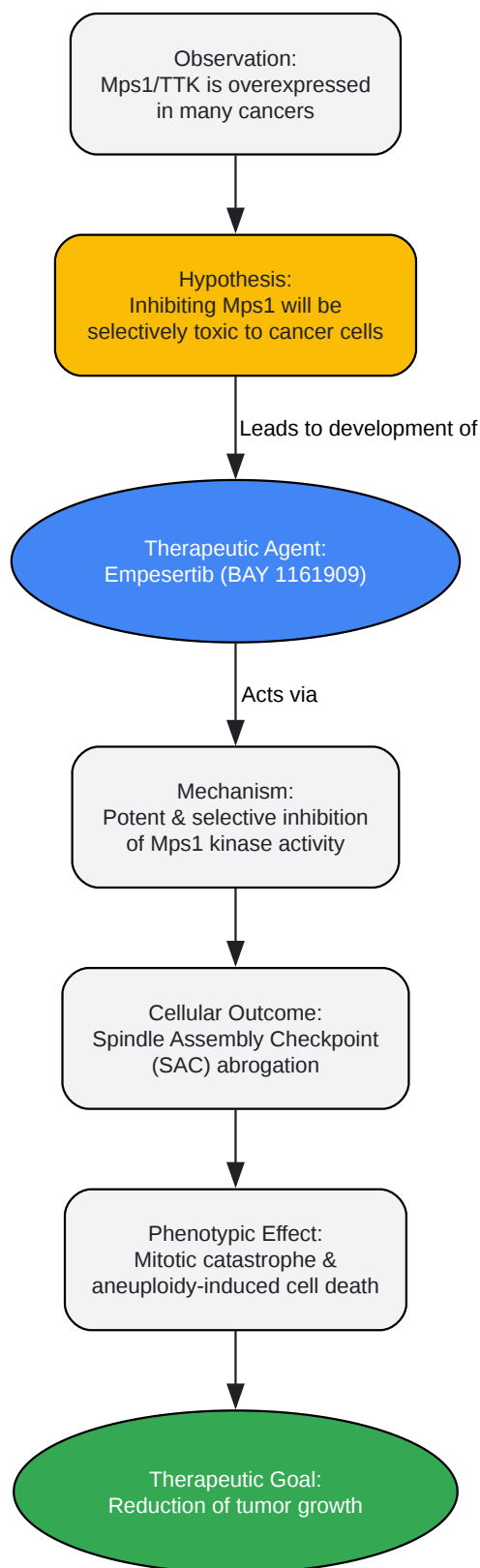


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Caption: Workflow for a crystal violet-based cell proliferation assay.

Logical Framework for Drug Action

The development and application of **Empesertib** follow a clear logical progression from biological observation to therapeutic intervention.



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Caption: Logical progression from Mps1's role in cancer to **Empesertib's** effect.

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